molecular formula C20H20N2O4S B1141722 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS No. 99740-00-8

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Cat. No. B1141722
CAS RN: 99740-00-8
M. Wt: 384.45
InChI Key:
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Description

Synthesis Analysis

  • The synthesis of related compounds to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes, has been demonstrated. This process involves domino reactions that execute multistep transformations without intermediate workup procedures (Attanasi et al., 2002).

Molecular Structure Analysis

  • The molecular structure of compounds related to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, has been characterized. These studies involved X-ray diffraction to determine molecular organization and intermolecular interactions (Villard et al., 2003).

Chemical Reactions and Properties

  • Studies on related pyrrole compounds have shown a variety of chemical reactions. For instance, the oxidation of N-hydroxypyrrole and 3-phenyl-N-hydroxypyrrole yielded transient pyrrolyl-1-oxyl radicals, as observed by EPR spectroscopy. This indicates a reactive nature in oxidative conditions (Kakouris et al., 1992).

Physical Properties Analysis

  • Physical properties such as solubility and photostability of related compounds like π-conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been explored. These properties are crucial for electronic applications, indicating potential utility in material science (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

  • The chemical properties of related pyrrole compounds have been investigated, such as the influence of steric hindrance and electronic nature of substituents on supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. These studies reveal insights into the interactions and stability of pyrrole compounds under various conditions (Figueira et al., 2015).

Scientific Research Applications

Summary of the Application

“3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” is used in the field of organic chemistry, specifically in the synthesis of pyrrolidines .

Methods of Application

The compound is used in a metal-free photoinduced triiodide-mediated [3 + 2] cycloaddition of N-Ts aziridines with alkenes . This operationally simple protocol utilizes bench-stable and inexpensive TBAI as a radical mediator, enabling regioselective access to substituted pyrrolidines with good functional group compatibility .

Results or Outcomes

The results of this application are substituted pyrrolidines, which are achieved with good functional group compatibility .

Application in Chemical Synthesis

Summary of the Application

“3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” can also be used in the preparation of certain ester compounds .

Methods of Application

The method involves combining a first compound with a second compound, which is an acyl halide . The specifics of the procedure are not detailed in the source.

Results or Outcomes

The outcome of this application is an ester with a specific structure .

Safety And Hazards

Specific safety and hazard information for “3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” is not available from the sources I found.


Future Directions

Unfortunately, I couldn’t find any specific future directions for “3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole”.


properties

IUPAC Name

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZALJYJCTCKOHO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Citations

For This Compound
7
Citations
ML Ho, WF Liu, HY Tseng, YT Yeh, WT Tseng… - RSC …, 2020 - pubs.rsc.org
The commercially-available colorimetric urine dipstic for the early detection of urinary tract infection (UTI) has several limitations. The quantitative determination of urinary leukocyte …
Number of citations: 10 pubs.rsc.org
WT Tseng, HY Tseng, YY Chou, YC Wang… - Dalton …, 2021 - pubs.rsc.org
Leukocyte esterase (LE) is a useful marker that can be used in establishing a diagnosis of urinary tract infections (UTIs). The development of a UTI diagnostic method with quantitative …
Number of citations: 3 pubs.rsc.org
WT Tseng, YY Chou, JG Wu, YC Wang, TN Tseng… - Microchemical …, 2023 - Elsevier
Leukocyte esterase (LE) and nitrite (NIT) are biomarkers for the diagnosis of urinary tract infections (UITs). Fast and versatile multi-analyte biosensors are of increasing interest in …
Number of citations: 5 www.sciencedirect.com
C Hwang, WJ Lee, SD Kim, S Park, JH Kim - Biosensors, 2022 - mdpi.com
Human urine samples are non-invasive, readily available, and contain several components that can provide useful indicators of the health status of patients. Hence, urine is a desirable …
Number of citations: 6 www.mdpi.com
M Qindeel, M Barani, A Rahdar, R Arshad… - Nanomaterials, 2021 - mdpi.com
The diagnosis and treatment of urinary tract infections (UTIs) remain challenging due to the lack of convenient assessment techniques and to the resistance to conventional …
Number of citations: 32 www.mdpi.com
PN Immanuel, SJ Huang, Y Adityawardhana, YK Yen - Coatings, 2023 - mdpi.com
Gas, ion, and biological sensors have been widely utilized to detect analytes of great significance to the environment, food, and health. Paper-based sensors, which can be constructed …
Number of citations: 5 www.mdpi.com
M Qindeel, M Barani, A Rahdar, R Arshad… - 2021 - researchgate.net
The diagnosis and treatment of urinary tract infections (UTIs) remain challenging due to the lack of convenient assessment techniques and to the resistance to conventional …
Number of citations: 4 www.researchgate.net

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